6-methoxy-2-methyl-1H-inden-1-ol
Description
6-Methoxy-2-methyl-1H-inden-1-ol is a bicyclic organic compound featuring a hydroxyl (-OH) group at position 1, a methoxy (-OCH₃) group at position 6, and a methyl (-CH₃) substituent at position 2 of the indene scaffold. Its molecular formula is C₁₁H₁₂O₂ (molecular weight: 164.20 g/mol). The compound’s stereochemistry is significant, as enantiomers such as (1S)- and (1R)-forms exist, with CAS numbers 200425-75-8 and 200425-74-7, respectively .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C11H12O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12/h3-6,11-12H,1-2H3 |
InChI Key |
BWBMRNSVSNKPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1O)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2-methyl-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-2-methyl-1H-indene.
Hydroxylation: The indene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the first position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-methoxy-2-methyl-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
Chemistry: 6-methoxy-2-methyl-1H-inden-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group at the first position allows for hydrogen bonding and interaction with enzymes or receptors. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, influencing its binding affinity and activity.
Comparison with Similar Compounds
Functional Group Variations
6-Chloro-2-Methyl-1H-Inden-1-One (CAS 196953-02-3)
- Structure : Replaces the hydroxyl group with a ketone (-C=O) and substitutes methoxy with chlorine at position 6.
- Properties : The electron-withdrawing Cl group reduces electron density in the ring compared to methoxy, altering reactivity. The ketone enhances electrophilicity, making it more reactive toward nucleophiles than the alcohol derivative .
- Applications: Chlorinated indenones are often intermediates in synthesizing agrochemicals or pharmaceuticals.
6-Methoxy-2,3-Dihydro-1H-Indene-1-Thiol (CAS 1538185-27-1)
- Structure : Substitutes -OH with -SH (thiol) at position 1.
- Properties: Thiols are more acidic (pKa ~10) than alcohols (pKa ~16–19), enabling stronger hydrogen bonding and metal coordination.
6-Methoxy-1-Indanone (CAS 13623-25-1)
- Structure : Features a fully saturated indan ring with a ketone at position 1.
- Properties : The absence of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and biological interactions. The ketone’s electrophilicity facilitates condensation reactions .
Substituent Variations
6-Bromo-2,3-Dihydro-1H-Inden-1-Ol (CAS 5391-88-8)
- Structure : Replaces methoxy with bromine at position 6.
- However, its electron-withdrawing nature may reduce aromatic ring reactivity compared to methoxy .
(2S)-2-Ethynyl-5-Methoxy-2-(2-Methylallyl)-2,3-Dihydro-1H-Inden-1-Ol (Compound 30)
- Structure : Adds ethynyl (-C≡CH) and 2-methylallyl (-CH₂C(CH₃)=CH₂) groups at position 2.
- The ethynyl group enables click chemistry modifications .
Stereochemical Variations
- (1S)-6-Methoxy-2,3-Dihydro-1H-Inden-1-Ol (CAS 200425-75-8) and (1R)-Enantiomer (CAS 200425-74-7) :
Physicochemical and Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methoxy-2-methyl-1H-inden-1-ol, and how can reaction conditions be optimized for yield?
- Synthetic Routes :
- Step 1 : Start with indanone derivatives (e.g., 6-methoxy-1-indanone) as precursors. Methoxylation can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Step 2 : Introduce the methyl group at the 2-position via Friedel-Crafts alkylation or Grignard reactions, ensuring regioselectivity by controlling steric and electronic effects .
- Step 3 : Reduce the ketone to the alcohol using NaBH₄ or catalytic hydrogenation. Monitor reaction progress via TLC or HPLC to avoid over-reduction .
- Critical Conditions :
- Temperature control (60–80°C for methoxylation), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric precision for methyl group introduction .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the methoxy proton (~δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and hydroxyl proton (broad peak at δ 4.5–5.5 ppm, solvent-dependent) .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and methoxy (2850 cm⁻¹) groups.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodology :
- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for balancing accuracy and computational cost .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(2d,2p) for electronic properties (e.g., HOMO-LUMO gaps, charge distribution) .
- Applications :
- Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) by analyzing electron density maps .
Q. How can researchers resolve contradictions between experimental and computational data for this compound’s molecular geometry?
- Case Study : If X-ray crystallography reveals a planar indenol ring while DFT predicts slight puckering:
- Re-evaluate Computational Models : Test alternative functionals (e.g., M06-2X for non-covalent interactions) or include solvent effects .
- Experimental Validation : Perform variable-temperature NMR to assess dynamic effects or repurify crystals to rule out polymorphism .
Q. What mechanistic insights govern the regioselective functionalization of this compound derivatives?
- Key Factors :
- Steric Effects : The 2-methyl group directs electrophiles to the less hindered 5-position.
- Electronic Effects : Methoxy’s electron-donating nature activates the aromatic ring for ortho/para substitution, but steric bulk from the methyl group favors para .
- Methodology :
- Use kinetic isotope effects or Hammett plots to quantify substituent influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
